molecular formula C12H11N3 B160620 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline CAS No. 137654-49-0

6,8-Dimethyl-3H-imidazo[4,5-H]quinoline

Cat. No. B160620
M. Wt: 197.24 g/mol
InChI Key: MAASEXRSDLAVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties. It is a member of the imidazoquinoline family and has been found to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of the toll-like receptor 7, a receptor involved in the immune response to viral infections.

Biochemical And Physiological Effects

6,8-Dimethyl-3H-imidazo[4,5-H]quinoline has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been found to modulate the immune response, making it a potential candidate for immunotherapy.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline in lab experiments is its ability to selectively target certain enzymes and receptors. This makes it a useful tool for studying the mechanisms of action of these molecules. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline. One area of interest is its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit the activity of topoisomerase II, making it a potential candidate for the development of anticancer drugs. Another area of interest is its use in immunotherapy. It has been found to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. Finally, there is a need for further studies to understand the mechanism of action of this compound and to identify its potential side effects and toxicity.
In conclusion, 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique properties. It has been found to possess a wide range of biological activities and has potential applications in cancer therapy, immunotherapy, and drug development. Further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6,8-Dimethyl-3H-imidazo[4,5-H]quinoline can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an iminium ion, which then undergoes cyclization to form the imidazoquinoline ring system. Another method involves the reaction of 2-amino-3-methylquinoline with acetic anhydride and sulfuric acid to form the desired compound.

Scientific Research Applications

6,8-Dimethyl-3H-imidazo[4,5-H]quinoline has been extensively studied for its biological activities. It has been found to possess antitumor, antiviral, antimicrobial, and anti-inflammatory properties. In addition, it has been shown to inhibit the activity of certain enzymes and receptors, making it a potential candidate for drug development.

properties

CAS RN

137654-49-0

Product Name

6,8-Dimethyl-3H-imidazo[4,5-H]quinoline

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

6,8-dimethyl-9H-imidazo[4,5-h]quinoline

InChI

InChI=1S/C12H11N3/c1-7-5-8(2)15-11-9(7)3-4-10-12(11)14-6-13-10/h3-6,15H,1-2H3

InChI Key

MAASEXRSDLAVOC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C=CC3=C2N=CN3)C

SMILES

CC1=CC(=C2C=CC3=NC=NC3=C2N1)C

Canonical SMILES

CC1=CC(=NC2=C1C=CC3=C2N=CN3)C

synonyms

1H-Imidazo[4,5-h]quinoline,6,8-dimethyl-(9CI)

Origin of Product

United States

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